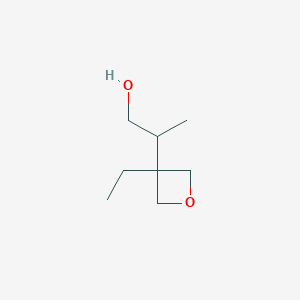
2-(3-Ethyloxetan-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyloxetan-3-yl)propan-1-ol is a chemical compound that belongs to the family of oxetanes. It is also known as 2-(3-ethyloxetan-3-yl)propanol or 3-ethyl-2-(3-hydroxypropyl)oxetane. This compound has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biochemistry, and medicine.
Wirkmechanismus
The mechanism of action of 2-(3-Ethyloxetan-3-yl)propan-1-ol is not well understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Ethyloxetan-3-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been reported to scavenge free radicals and protect against oxidative stress-induced damage in cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments include its ease of synthesis, moderate to high yield, and potential applications in various fields, including medicinal chemistry and biochemistry. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for further studies to elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 2-(3-Ethyloxetan-3-yl)propan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential applications in drug development and as a chiral building block in organic synthesis should be explored further. Thirdly, its toxicity and safety profile should be thoroughly investigated. Lastly, its potential applications in the field of materials science, such as the synthesis of functionalized polymers, should be investigated.
Synthesemethoden
The synthesis of 2-(3-Ethyloxetan-3-yl)propan-1-ol can be achieved by the reaction of 3-ethyloxetan-3-ol with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via the opening of the oxetane ring and subsequent nucleophilic substitution of the chloride ion with the hydroxyl group, resulting in the formation of 2-(3-Ethyloxetan-3-yl)propan-1-ol. The yield of this reaction is reported to be moderate to high, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research applications, including the synthesis of functionalized polymers, as a chiral building block in organic synthesis, and as a potential drug candidate. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyloxetan-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695228.png)
![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)

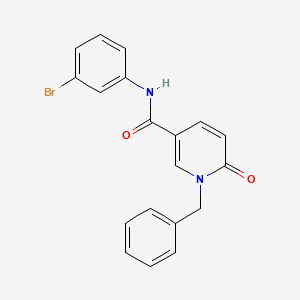
![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)

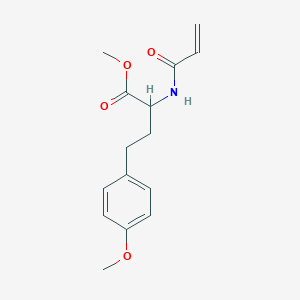
![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)
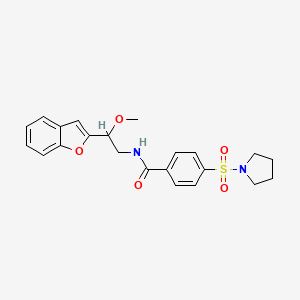
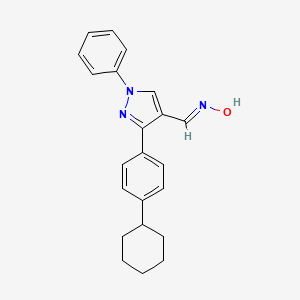

![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2695248.png)